Fibrinogen Binding Inhibition Potency: SC-54701A vs. Tirofiban and Eptifibatide in Purified Receptor Assays
In a purified human GPIIb/IIIa fibrinogen binding assay, xemilofiban acid (SC-54701A) inhibited fibrinogen binding with an IC50 of 1.6 nM, demonstrating approximately 3–5-fold higher potency than tirofiban (IC50 = 5–9 nM in radioligand binding assays) and approximately 75-fold higher affinity than eptifibatide (Kd = 120 nM) [1]. Although these assays differ in format (purified receptor ELISA vs. radioligand binding vs. Kd determination), the rank order of intrinsic receptor affinity places SC-54701A among the most potent non-peptide GPIIb/IIIa antagonists characterized to date [1].
| Evidence Dimension | Inhibition of fibrinogen binding to purified GPIIb/IIIa receptor (IC50) |
|---|---|
| Target Compound Data | SC-54701A IC50 = 1.6 nM (purified GPIIb/IIIa ELISA) |
| Comparator Or Baseline | Tirofiban IC50 = 5–9 nM (radioligand binding assay); Eptifibatide Kd = 120 nM |
| Quantified Difference | SC-54701A is ~3–5× more potent than tirofiban; ~75× higher affinity than eptifibatide |
| Conditions | Purified human GPIIb/IIIa; concentration–inhibition curves for YM-57029, SC-54701A, and RGDS (ELISA format) [1]; tirofiban radioligand binding ; eptifibatide Kd determination |
Why This Matters
Higher intrinsic receptor affinity may permit lower molar concentrations to achieve equivalent receptor occupancy, a critical parameter for in vitro platelet assays where compound solubility or non-specific binding can confound results at higher concentrations.
- [1] Hara S, et al. Pharmacological properties of YM-57029, a novel platelet glycoprotein IIb/IIIa antagonist. Eur J Pharmacol. 2002;437(1-2):39-46. doi: 10.1016/S0014-2999(02)01415-2. (SC-54701A IC50 = 1.6 nM for fibrinogen binding to purified GPIIb/IIIa). View Source
